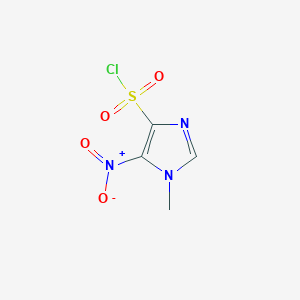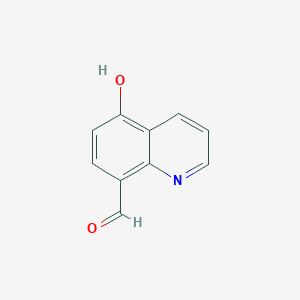
5-Hydroxyquinoline-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxyquinoline-8-carbaldehyde is an organic compound derived from the quinoline family. It is characterized by the presence of a hydroxyl group at the 5th position and an aldehyde group at the 8th position on the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyquinoline-8-carbaldehyde typically involves the formylation of 5-hydroxyquinoline. One common method is the Reimer-Tiemann reaction, which uses chloroform and a strong base like sodium hydroxide to introduce the formyl group at the 8th position . Another method involves the Vilsmeier-Haack reaction, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used .
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing efficiency and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxyquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 5-Hydroxyquinoline-8-carboxylic acid.
Reduction: 5-Hydroxyquinoline-8-methanol.
Substitution: 5-Alkoxyquinoline-8-carbaldehyde.
Aplicaciones Científicas De Investigación
5-Hydroxyquinoline-8-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Hydroxyquinoline-8-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: It can chelate metal ions, which is crucial for its antimicrobial activity.
Pathways Involved: The compound interferes with the electron transport chain in microbial cells, leading to the generation of reactive oxygen species and cell death.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Lacks the aldehyde group at the 8th position but shares similar chelating properties.
5-Nitro-8-hydroxyquinoline: Contains a nitro group at the 5th position, enhancing its antimicrobial activity.
8-Mercaptoquinoline: Contains a thiol group instead of a hydroxyl group, which affects its reactivity and applications.
Uniqueness: 5-Hydroxyquinoline-8-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H7NO2 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
5-hydroxyquinoline-8-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-3-4-9(13)8-2-1-5-11-10(7)8/h1-6,13H |
Clave InChI |
GPFAHISMTHUNHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


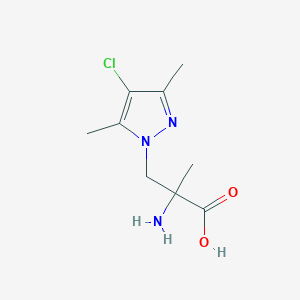
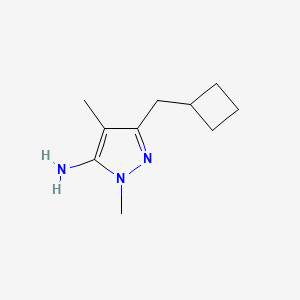
![Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15241393.png)
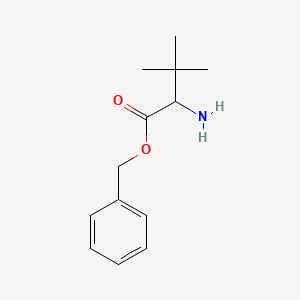
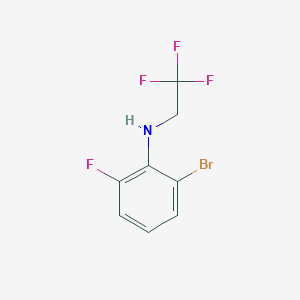
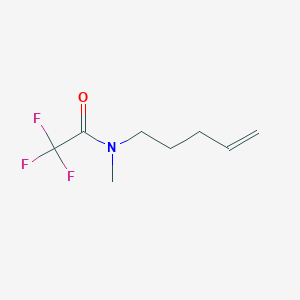
![Bicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B15241421.png)

![2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B15241434.png)
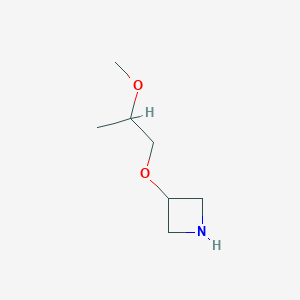
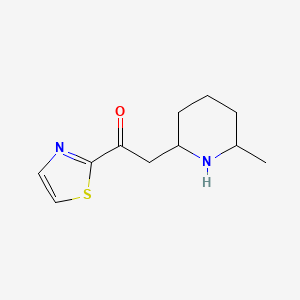
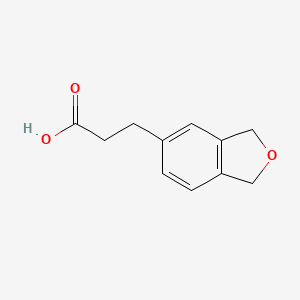
![N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15241469.png)
